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Compound of Interest

Compound Name: 1-Cbz-2-piperidinecarboxylic acid

Cat. No.: B031692 Get Quote

An In-Depth Technical Guide to (S)-(-)-1-Cbz-2-piperidinecarboxylic acid CAS Number:

28697-11-2

Introduction
(S)-(-)-1-Cbz-2-piperidinecarboxylic acid, also known by its synonyms N-Cbz-(S)-(-)-

pipecolinic acid or (2S)-1-[(Benzyloxy)carbonyl]piperidine-2-carboxylic acid, is a pivotal chiral

building block in modern medicinal chemistry and pharmaceutical development. As a protected

derivative of the non-proteinogenic amino acid (S)-pipecolic acid, its rigid piperidine ring and

defined stereochemistry offer a valuable scaffold for designing structurally complex and highly

specific therapeutic agents.[1] The presence of the carbobenzyloxy (Cbz) protecting group on

the nitrogen atom provides stability during multi-step syntheses while allowing for

straightforward deprotection under specific conditions.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug

development professionals. It consolidates critical information on the compound's

physicochemical properties, synthesis protocols, analytical methods, and applications, with a

focus on the underlying scientific principles and practical considerations that inform its use in

the laboratory and beyond.

Section 1: Core Physicochemical Properties and
Identification
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The unique identity and utility of (S)-(-)-1-Cbz-2-piperidinecarboxylic acid are defined by its

specific chemical and physical properties. The molecule's structure, featuring a saturated six-

membered nitrogen heterocycle with a carboxylic acid at the C2 position and a Cbz-protected

amine, imparts specific characteristics crucial for its synthetic applications. The (S)-

configuration at the chiral center is fundamental to its role in asymmetric synthesis.

Table 1: Key Physicochemical and Identification Data

Property Value Source(s)

CAS Number 28697-11-2 [2]

Molecular Formula C₁₄H₁₇NO₄ [2]

Molecular Weight 263.29 g/mol [2]

Melting Point 111-115 °C (lit.)

Optical Activity
[α]22/D −59°, c = 2 in acetic

acid

Appearance White to off-white solid N/A

SMILES String

OC(=O)

[C@@H]1CCCCN1C(=O)OCc

2ccccc2

| InChI Key| ZSAIHAKADPJIGN-LBPRGKRZSA-N | |

Section 2: Synthesis and Manufacturing Protocol
The most common laboratory-scale synthesis involves the N-protection of the parent amino

acid, (S)-pipecolic acid. The following protocol details a standard procedure for this

transformation.

Experimental Protocol: N-Carbobenzyloxy Protection of
(S)-Pipecolic Acid
This procedure outlines the reaction of (S)-2-piperidinecarboxylic acid with benzyl

chloroformate to yield the target compound.[3]
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Step-by-Step Methodology:

Dissolution: In a 250 mL four-neck flask equipped with a stirrer, add 10 g of (S)-2-

piperidinecarboxylic acid. To this, add 80 g of a 10% (w/w) aqueous sodium hydroxide

solution. Stir the mixture until the amino acid is completely dissolved.

Expertise & Experience:The basic aqueous solution serves two purposes: it deprotonates

the carboxylic acid to form the more soluble sodium carboxylate salt, and it deprotonates

the secondary amine, increasing its nucleophilicity for the subsequent reaction with the

electrophilic protecting group reagent.

Reagent Addition: In a separate vessel, prepare a mixture of 15.7 g of benzyl chloroformate

(Cbz-Cl) and 25 g of 10% aqueous sodium hydroxide solution. Add this mixture dropwise to

the stirred amino acid solution at room temperature.

Trustworthiness:The simultaneous dropwise addition of the Cbz-Cl and additional base is

critical. This maintains a basic pH throughout the reaction, which is necessary to neutralize

the hydrochloric acid byproduct generated during the reaction, preventing the protonation

and deactivation of the amine nucleophile.

Reaction: Continue stirring the reaction mixture at room temperature for 12 hours to ensure

the reaction proceeds to completion.

Work-up & Extraction:

Dilute the reaction mixture with 100 mL of diethyl ether.

Carefully adjust the pH of the aqueous layer to a weakly acidic state using dilute

hydrochloric acid. This step protonates the carboxylate, rendering the final product less

water-soluble and extractable into an organic solvent.

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous

layer three times with diethyl ether.

Combine all organic layers.
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Drying and Concentration: Dry the combined organic layer over anhydrous magnesium

sulfate, filter to remove the drying agent, and concentrate the solvent under reduced

pressure to yield the final product, 1-N-benzyloxycarbonyl-2-piperidinecarboxylic acid. A

typical yield for this procedure is around 96%.[3]

Visualization of Synthesis Workflow
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Caption: Workflow for the N-Cbz protection of (S)-pipecolic acid.
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Section 3: Applications in Drug Discovery and
Development
The rigid, stereodefined structure of (S)-(-)-1-Cbz-2-piperidinecarboxylic acid makes it an

invaluable chiral pool starting material. Its piperidine core is a prevalent motif in numerous

FDA-approved drugs, contributing to improved pharmacokinetic properties such as solubility,

metabolic stability, and cell permeability.

Key Therapeutic Areas:

Oncology (PARP Inhibitors): This compound is a documented intermediate in the synthesis

of 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide, a key fragment of the

Poly(ADP-ribose) Polymerase (PARP) inhibitor ABT-888 (Veliparib).[3] PARP inhibitors are a

critical class of targeted therapies for cancers with specific DNA repair deficiencies.

Osteoporosis (Cathepsin K Inhibitors): It serves as a starting material for preparing

disubstituted azetidinones that act as selective inhibitors of cysteine protease cathepsin K.[3]

Cathepsin K is a primary enzyme involved in bone resorption, making its inhibition a

therapeutic strategy for treating osteoporosis.

General Medicinal Chemistry: The piperidine scaffold is widely used to explore chemical

space and optimize lead compounds.[4] Its incorporation can introduce a basic nitrogen

center (after deprotection), which can be crucial for interacting with acidic residues in

enzyme active sites or for improving aqueous solubility.

Visualization of Role as a Synthetic Intermediate
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Caption: Role as a key intermediate in Active Pharmaceutical Ingredient (API) synthesis.
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Section 4: Analytical Characterization
Confirming the identity, purity, and stereochemical integrity of (S)-(-)-1-Cbz-2-
piperidinecarboxylic acid is essential for its use in GMP (Good Manufacturing Practice)

environments and reproducible research. A combination of spectroscopic and chromatographic

techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the

molecular structure. The spectra for this compound are publicly available and can be used as

a reference.[5]

Mass Spectrometry (MS): Provides accurate mass determination, confirming the molecular

weight and formula.[5]

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for

determining enantiomeric purity. A protocol for this analysis is outlined below.

Protocol: Chiral HPLC for Enantiomeric Purity
Objective: To separate and quantify the (S)- and (R)-enantiomers to determine the

enantiomeric excess (e.e.) of the sample.

System Preparation: Use a standard HPLC system equipped with a UV detector.

Column: Select a suitable chiral stationary phase (CSP) column, such as a Daicel Chiralpak

AD-H or equivalent.

Mobile Phase: A typical mobile phase would be a mixture of hexane and isopropanol with a

small amount of a modifier like trifluoroacetic acid (TFA). An example could be 90:10 (v/v)

Hexane:Isopropanol + 0.1% TFA.

Expertise & Experience:The apolar hexane and polar isopropanol create the separation

environment. TFA is added to protonate the carboxylic acid, ensuring a consistent charge

state and sharp peak shape.

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the mobile

phase.
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Analysis:

Set the flow rate to 1.0 mL/min.

Set the UV detector to a wavelength where the phenyl group of the Cbz moiety absorbs,

typically 254 nm.

Inject 10 µL of the sample.

Data Interpretation: The two enantiomers will have different retention times. Calculate the

enantiomeric excess using the peak areas of the (S)- and (R)-isomers: e.e. (%) = [ (Area(S) -

Area(R)) / (Area(S) + Area(R)) ] x 100.

Section 5: Safety, Handling, and Storage
Proper handling and storage are crucial to ensure laboratory safety and maintain the integrity

of the compound.

Table 2: GHS Hazard and Precautionary Information

Category Code(s) Description Source(s)

Hazard Statements H315, H319, H335

Causes skin
irritation. Causes
serious eye
irritation. May
cause respiratory
irritation.

[6]

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | Avoid

breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection. IF

ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for

several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[6][7] |

Safe Handling Protocol
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Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume

hood, to avoid inhalation of dust.[7] Ensure eyewash stations and safety showers are readily

accessible.[8]

Personal Protective Equipment (PPE):

Eye Protection: Wear safety glasses with side-shields or goggles conforming to EN166 or

NIOSH standards.[7]

Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile). Inspect

gloves prior to use and dispose of them properly after handling.[7]

Respiratory Protection: For operations that may generate significant dust, use a NIOSH-

approved N95 dust mask.

Skin and Body Protection: Wear a standard laboratory coat.

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the

laboratory. Wash hands thoroughly after handling.[7][9]

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

[7][9]

Conclusion
(S)-(-)-1-Cbz-2-piperidinecarboxylic acid (CAS: 28697-11-2) is more than just a chemical

reagent; it is an enabling tool for the creation of sophisticated molecular architectures with

therapeutic potential. Its well-defined stereochemistry, robust protecting group, and versatile

piperidine core provide a reliable foundation for synthetic chemists aiming to develop next-

generation pharmaceuticals. This guide has provided the essential technical knowledge—from

synthesis and analysis to safe handling and application—to empower researchers to effectively

and safely utilize this important compound in their drug discovery endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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